molecular formula C19H13ClN2OS B3837880 3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B3837880
M. Wt: 352.8 g/mol
InChI Key: QGBCVIRJTYEEGD-XNTDXEJSSA-N
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Description

3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry. The compound is known to exhibit various biochemical and physiological effects, making it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. The compound's antitumor activity is thought to be due to its ability to induce apoptosis in cancer cells. The compound's antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile have been extensively studied. The compound has been found to exhibit potent anti-inflammatory and analgesic activities in various animal models. The compound has also been shown to have antitumor activity in vitro and in vivo. The compound's antimicrobial activity has been demonstrated against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potent activity against various biological targets. The compound's ability to exhibit multiple pharmacological activities makes it an attractive candidate for drug development. However, the compound's limited solubility in water can pose a challenge in certain experiments.

Future Directions

There are several future directions for the research and development of 3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and reduce toxicity. Another direction is the exploration of the compound's potential as a combination therapy for various diseases. Additionally, the compound's potential as a scaffold for the development of novel drugs can be further explored.

Scientific Research Applications

The scientific research application of 3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is primarily focused on its potential as a drug candidate. The compound has been shown to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. Additionally, the compound has been found to have antitumor activity in various cancer cell lines. The compound has also been studied for its potential as an antimicrobial agent.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c1-23-16-8-6-13(7-9-16)18-12-24-19(22-18)15(11-21)10-14-4-2-3-5-17(14)20/h2-10,12H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBCVIRJTYEEGD-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-phenyl)-2-(4-(4-methoxy-phenyl)-thiazol-2-YL)-acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 5
3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 6
3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

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